molecular formula C25H23N5O3S2 B2816429 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 340817-92-7

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2816429
CAS No.: 340817-92-7
M. Wt: 505.61
InChI Key: WZUOZPHUVPUKDN-UHFFFAOYSA-N
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Description

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of adamantyl, cyanopyridinyl, sulfanyl, and benzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the adamantyl and cyanopyridinyl intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the adamantyl or benzothiazolyl groups, while reduction may lead to the formation of reduced intermediates.

Scientific Research Applications

2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S2/c26-12-17-1-4-21(25-9-14-5-15(10-25)7-16(6-14)11-25)28-23(17)34-13-22(31)29-24-27-19-3-2-18(30(32)33)8-20(19)35-24/h1-4,8,14-16H,5-7,9-11,13H2,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUOZPHUVPUKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=NC6=C(S5)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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